molecular formula C23H24N4O4 B3792925 1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide

1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide

Cat. No.: B3792925
M. Wt: 420.5 g/mol
InChI Key: QJRXTYWXYLWHNY-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles have been utilized in a wide range of applications due to their potential as a high-energy core .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One of the methods used for the synthesis of 1,2,4-oxadiazoles is the uronium activation method, which involves the reaction of carboxylic acids and amidoximes . Another method involves the use of 1,1’-carbonyldiimidazole (CDI) in the presence of finely ground potassium carbonate .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the substituents present in the ring. For instance, the compound 7e was prepared following a similar method used for the preparation of the compound 7a, employing 5 (500 mg, 0.0017 mol) with 4-chlorobenzoic acid (6e) (266 mg, 0.0017 mol), EDC·HCl (418 mg, 0.00269 mol) and sodium acetate (83 mg, 0.0017 mol) to afford pure compound 7e, 313.5 mg in 44% yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their structure. For instance, one of the compounds synthesized had a melting point of 67-69°C . Another compound had a melting point of 98.1-98.7°C .

Mechanism of Action

The mechanism of action of oxadiazoles can vary depending on their structure and the target they interact with. For instance, one of the compounds showed higher inhibitory activity with the oxidoreductase (pdb id 1XDQ) with respect to antibacterial activity .

Future Directions

The future directions in the research of oxadiazoles involve the design and synthesis of new derivatives with potential applications in various fields such as medicinal chemistry, material science, and high energy molecules . The development of new synthetic strategies and the exploration of their biological activities are areas of ongoing research .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-30-19-10-6-5-9-17(19)14-27-15-18(11-12-21(27)28)23(29)24-13-20-25-22(26-31-20)16-7-3-2-4-8-16/h2-10,18H,11-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRXTYWXYLWHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide
Reactant of Route 2
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1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide
Reactant of Route 3
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1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide
Reactant of Route 4
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1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-methoxybenzyl)-6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide

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